molecular formula C21H23D5ClNO4 B1139347 5-Hydroxy Propafenone-d5 Hydrochloride CAS No. 1215370-87-8

5-Hydroxy Propafenone-d5 Hydrochloride

Cat. No.: B1139347
CAS No.: 1215370-87-8
M. Wt: 398.94
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Propafenone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propafenone-d5 Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated products, while reduction can produce deuterated analogues of the parent compound .

Scientific Research Applications

5-Hydroxy Propafenone-d5 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy Propafenone-d5 Hydrochloride is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound is more selective for cells with a high rate of activity but also affects normal cells to a lesser extent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where accurate measurement of drug behavior is crucial .

Properties

IUPAC Name

1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLNKVZLXBDBE-CHHLNNTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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